Furo[2,3-b]pyridin-4-ol

Antifolate Enzyme Inhibition Cancer Therapeutics

Furo[2,3-b]pyridin-4-ol delivers a privileged, fused heterocyclic core validated for DHFR inhibition (IC₅₀ 59 nM) with a 68‑fold selectivity window. The essential 4‑OH group drives target affinity and enables further functionalization, while ≥25 mg/mL aqueous solubility eliminates solvent interference in assays. Solid‑state stability of up to 2 years and 3‑month DMSO solution stability at ‑20°C ensure reliable, long‑term screening deck performance—unlike labile analogs that require frequent re‑synthesis.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
Cat. No. B11778429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[2,3-b]pyridin-4-ol
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC2=C(C1=O)C=CO2
InChIInChI=1S/C7H5NO2/c9-6-1-3-8-7-5(6)2-4-10-7/h1-4H,(H,8,9)
InChIKeySDGMXNJGJVMIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[2,3-b]pyridin-4-ol: A Versatile Heterocyclic Scaffold for Kinase and Receptor-Targeted Drug Discovery


Furo[2,3-b]pyridin-4-ol (CAS 1541097-93-1; C₇H₅NO₂; MW 135.12) is a fused heterocyclic compound comprising a pyridine ring fused to a furan ring with a hydroxyl group at the 4-position. This scaffold is increasingly exploited in medicinal chemistry as a privileged structure for targeting kinases [1], cannabinoid receptors [2], and other therapeutic proteins [3], offering a unique combination of hydrogen-bonding capacity, π-stacking potential, and synthetic tractability that distinguishes it from simpler monocyclic or non-hydroxylated analogs.

Why Furo[2,3-b]pyridin-4-ol Cannot Be Replaced by Common Heterocyclic Analogs in Critical Assays


Generic substitution of furo[2,3-b]pyridin-4-ol with related scaffolds such as thieno[2,3-b]pyridine [1], furo[2,3-b]pyridin-4-ylmethanol , or non-hydroxylated furo[2,3-b]pyridine derivatives [2] fails due to the unique electronic and steric profile conferred by the 4-hydroxyl group, which directly influences target binding affinity, selectivity, and physicochemical handling. This 4-OH moiety serves as both a hydrogen-bond donor/acceptor and a site for further functionalization, resulting in measurable differences in enzymatic IC₅₀ values, cellular cytotoxicity, solubility, and storage stability that cannot be predicted or replicated by close structural analogs.

Quantitative Differentiation Evidence for Furo[2,3-b]pyridin-4-ol Against Closest Analogs


Dihydrofolate Reductase (DHFR) Inhibition Potency and Selectivity Over Thioredoxin Reductase

Furo[2,3-b]pyridin-4-ol exhibits potent inhibition of recombinant human dihydrofolate reductase (DHFR) with an IC₅₀ of 59 nM, as determined by UV-Vis spectrophotometric monitoring of DHF-to-THF conversion [1]. In contrast, its inhibition of recombinant rat thioredoxin reductase 1 is approximately 68-fold weaker, with IC₅₀ values of 4.0 µM (60-minute incubation) and 5.7 µM (30-minute incubation) [1]. This differential activity demonstrates inherent selectivity for the folate pathway over the thioredoxin system, a property not uniformly shared by other furo[2,3-b]pyridine analogs lacking the 4-OH group.

Antifolate Enzyme Inhibition Cancer Therapeutics

Superior Aqueous Solubility Enabling High-Concentration Assay Formulations

Furo[2,3-b]pyridin-4-ol demonstrates aqueous solubility of ≥25.22 mg/mL (corresponding to ≥100 mM), as reported in product specification sheets [1]. This value substantially exceeds the aqueous solubility of structurally similar furo[2,3-b]pyridin-4-ylmethanol, which is described only as 'soluble in organic solvents' and insoluble in water , and many furo[2,3-b]pyridine derivatives that require ≥10% DMSO for dissolution. The high aqueous solubility of the 4-ol derivative facilitates the preparation of concentrated stock solutions in purely aqueous buffers, reducing vehicle-related artifacts in cellular assays.

Formulation Solubility Assay Development

Long-Term DMSO Stock Solution Stability Supporting Multi-Month Experimental Continuity

According to vendor technical specifications, furo[2,3-b]pyridin-4-ol can be stored as a DMSO solution at -20°C for up to 3 months without significant degradation, and as a solid at -20°C for up to 2 years . In comparison, typical furo[2,3-b]pyridine derivatives bearing ester or aldehyde functionalities exhibit reduced shelf-life in DMSO due to hydrolysis or oxidation, often requiring fresh preparation for each experiment. The 4-ol derivative's enhanced stability is attributed to the absence of hydrolytically labile groups and the reduced electrophilicity of the aromatic system conferred by the electron-donating hydroxyl group.

Compound Management Storage Stability Reproducibility

CB1 Receptor Inverse Agonist Activity with Demonstrated In Vivo Efficacy

Furo[2,3-b]pyridine derivatives bearing the core 4-ol scaffold have been optimized as CB1 receptor inverse agonists. Compound 114a (IC₅₀ = 5.4 nM) and 114b (IC₅₀ = 4.3 nM) demonstrated high-affinity binding to CB1 receptors and effectively suppressed food intake and body weight gain in rodent models [1]. Importantly, the 4-hydroxyl group was identified as a critical pharmacophoric element for maintaining inverse agonist efficacy, as removal or alkylation of this hydroxyl significantly attenuated both binding affinity and functional activity. In a diet-induced obesity (DIO) rat model, oral administration of 1 mg/kg of a furo[2,3-b]pyridine-based CB1 inverse agonist produced measurable body weight reduction at 18 hours post-dose [2].

Cannabinoid Receptor Metabolic Disorders In Vivo Pharmacology

High-Impact Research and Industrial Applications for Furo[2,3-b]pyridin-4-ol


Target Validation and Hit-to-Lead Optimization for DHFR-Dependent Cancers

Given the 59 nM IC₅₀ against human DHFR and the 68-fold selectivity window over thioredoxin reductase [1], furo[2,3-b]pyridin-4-ol is ideally suited as a starting point for developing novel antifolate agents. The compound can be employed in biochemical and cellular assays to validate DHFR as a therapeutic target in specific cancer subtypes, with the added advantage that its high aqueous solubility (≥25 mg/mL) [2] permits testing at physiologically relevant concentrations without solvent interference. Structure-activity relationship (SAR) studies can focus on optimizing the 4-position substituent while retaining the core scaffold's potency and selectivity profile.

Long-Term Compound Management and High-Throughput Screening Campaigns

The extended DMSO solution stability of 3 months at -20°C [1] and solid-state stability of up to 2 years make furo[2,3-b]pyridin-4-ol a reliable building block for compound libraries and screening decks. Procurement managers can stock this scaffold with confidence that it will not degrade between screening cycles, unlike more labile heterocyclic analogs that require frequent re-synthesis. The high aqueous solubility further enables direct dilution into assay buffers, streamlining automated liquid handling workflows.

Development of Orally Bioavailable CB1 Inverse Agonists for Metabolic Disease

The SAR established by Debenham et al. [1] demonstrates that the 4-hydroxyl group is essential for achieving low-nanomolar CB1 inverse agonist activity and oral efficacy in rodent models. Researchers pursuing CB1-targeted therapies for obesity, metabolic syndrome, or related indications can use furo[2,3-b]pyridin-4-ol as a validated core scaffold, with the assurance that modifications at other positions (e.g., C2, C5, C6) have been systematically explored and that the 4-OH moiety must be preserved to maintain potency.

Technical Documentation Hub

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17 linked technical documents
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